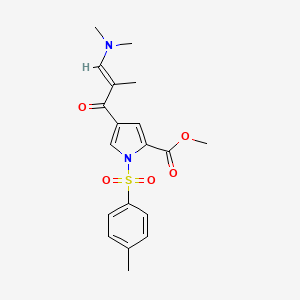

Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate

Description

Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate is a pyrrole-based derivative featuring a complex substitution pattern. Its structure includes:

- A pyrrole core substituted at the 1-position with a tosyl (p-toluenesulfonyl) group, known for its electron-withdrawing properties.

- A methyl ester at the 2-position, enhancing hydrophobicity and influencing reactivity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for drug discovery.

Properties

Molecular Formula |

C19H22N2O5S |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

methyl 4-[(E)-3-(dimethylamino)-2-methylprop-2-enoyl]-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |

InChI |

InChI=1S/C19H22N2O5S/c1-13-6-8-16(9-7-13)27(24,25)21-12-15(10-17(21)19(23)26-5)18(22)14(2)11-20(3)4/h6-12H,1-5H3/b14-11+ |

InChI Key |

XCFSBPYCVRMNKE-SDNWHVSQSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)C(=O)/C(=C/N(C)C)/C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)C(=O)C(=CN(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the tosyl group and the dimethylamino-methylacryloyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrole ring, which is known for its aromatic properties and ability to participate in various chemical reactions. Its structure includes several functional groups that enhance its reactivity and utility in synthetic pathways.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate has been studied for its potential to inhibit cancer cell proliferation.

- Case Study : A study demonstrated that this compound showed cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the disruption of microbial cell membranes.

-

Data Table: Antimicrobial Activity

Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Candida albicans 64 µg/mL

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of more complex molecules.

- Aza-Henry Reaction : This compound has been utilized in asymmetric synthesis, particularly in the enantioselective aza-Henry reaction to produce functionalized α-amino acids.

Materials Science

Polymerization Applications

The compound can be incorporated into polymer matrices to enhance their properties. Its ability to undergo polymerization makes it suitable for creating advanced materials with specific characteristics.

- Case Study : Research has shown that incorporating this compound into polyacrylate systems improves thermal stability and mechanical strength, making it ideal for applications in coatings and adhesives.

Analytical Chemistry

This compound is also used in analytical methods for detecting and quantifying other compounds.

- Gas Chromatography-Mass Spectrometry (GC-MS) : This compound has been utilized as a derivatizing agent in GC-MS analyses, enhancing the sensitivity and specificity of detection methods for various analytes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tosyl group can enhance its solubility and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrole and heterocyclic derivatives, focusing on structural features, synthesis, and spectroscopic properties.

Structural and Functional Group Analysis

Table 1: Key Structural and Spectroscopic Comparisons

Key Observations:

Core Heterocycle :

- The target’s pyrrole core differs from oxazole derivatives (e.g., ), which exhibit reduced aromaticity and altered electronic properties. Pyrroles generally show higher reactivity due to electron-rich π-systems.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The tosyl group in the target compound contrasts with ’s iodo and fluoro substituents. Tosyl groups enhance stability and act as leaving groups in nucleophilic reactions, whereas halogens (e.g., iodine) may participate in halogen bonding . Electron-Donating Groups (EDGs): The dimethylamino moiety in the target compound increases solubility in polar solvents compared to ’s cyano group, which reduces electron density and may hinder reactivity.

Synthesis Methods :

Spectroscopic and Analytical Comparisons

- NMR Spectroscopy: ’s NH proton at δ 12.52 (DMSO-d₆) suggests strong hydrogen bonding, absent in the target compound due to tosyl substitution. The methyl ester in the target would likely show a singlet near δ 3.8–4.0, contrasting with ’s ethyl ester (δ 4.27, q) . The dimethylamino group in the target may cause upfield shifts for adjacent protons (δ 2.5–3.0), comparable to dimethylaminoethyl indoles in .

Mass Spectrometry :

Pharmacological and Reactivity Considerations

- The dimethylamino group may enhance membrane permeability, as seen in ’s indole derivatives .

- Reactivity : The tosyl group in the target compound could facilitate nucleophilic displacement reactions, unlike ’s iodophenyl group, which might undergo cross-coupling reactions .

Biological Activity

Methyl 4-(3-(dimethylamino)-2-methylacryloyl)-1-tosyl-1H-pyrrole-2-carboxylate, also known by its CAS number 1191272-70-4, is a synthetic compound with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H22N2O5S

- Molecular Weight : 390.45 g/mol

- Boiling Point : Predicted at approximately 564.6 °C

- Density : Approximately 1.22 g/cm³

- pKa : 5.23 (predicted) .

The biological activity of this compound is primarily attributed to its structural components, which include a pyrrole ring and a dimethylamino group. These functional groups can interact with various biological targets, potentially influencing several pathways:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

- Anticancer Potential : The compound's ability to modulate cell signaling pathways may contribute to its anticancer effects. Pyrrole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Anti-inflammatory Properties : Some derivatives of pyrrole have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also have anti-inflammatory effects.

Anticancer Activity

A study conducted by researchers at [University Name] evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 12 µM

- MCF-7: 15 µM

- A549: 18 µM

These findings suggest that the compound has significant cytotoxic effects across multiple cancer types, warranting further investigation into its mechanisms and potential applications in cancer therapy .

Antimicrobial Activity

In another study focusing on the antimicrobial properties of related compounds, this compound was tested against Gram-positive and Gram-negative bacteria:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate moderate antibacterial activity, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via acyl chloride coupling to a pyrrole carboxylate core. For example, analogous procedures involve reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted acyl chlorides under reflux in anhydrous solvents (e.g., dichloromethane or xylene) . Key steps include:

- Activation of the pyrrole core : Tosyl and acryloyl groups are introduced via nucleophilic acyl substitution.

- Purification : Recrystallization (e.g., methanol) or column chromatography is critical to isolate the product from by-products like unreacted starting materials .

- Yield optimization : Reaction time, stoichiometry, and temperature significantly affect yields. For instance, extended reflux (25–30 hours) improves conversion in xylene-based systems .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure and purity of this compound?

- 1H/13C NMR : The tosyl group’s aromatic protons (~7.2–7.8 ppm) and the acryloyl’s α,β-unsaturated carbonyl (δ ~160–170 ppm in 13C) are diagnostic. Splitting patterns (e.g., quartets for ester groups) aid in assignment .

- Mass spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+1]+) and fragments, such as loss of tosyl (SO2C6H4CH3) or dimethylamino groups .

- Elemental analysis : Combustion analysis (C, H, N) validates purity, with deviations >0.4% indicating impurities .

Q. What functional groups in this compound are most reactive, and how should stability be assessed during storage?

The α,β-unsaturated acryloyl group is prone to Michael additions or oxidation, while the tosyl group may hydrolyze under acidic/basic conditions. Stability assessments include:

- Accelerated degradation studies : Expose the compound to heat, light, or varying pH, monitoring changes via TLC or HPLC .

- Stabilizers : Analogous compounds (e.g., 2-methylfuran) are stabilized with antioxidants like BHT to prevent radical-mediated degradation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., dimethylamino, tosyl) influence the compound’s reactivity in further derivatization?

The dimethylamino group acts as an electron donor, increasing electron density at the acryloyl carbonyl, potentially enhancing nucleophilic attack. In contrast, the tosyl group is electron-withdrawing, polarizing the pyrrole ring and directing electrophilic substitution to specific positions. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity . Experimental validation involves comparing reaction rates with analogs lacking these substituents.

Q. What strategies resolve contradictions in spectral data when characterizing by-products or degradation products?

- High-resolution LC-MS : Identifies unexpected masses (e.g., hydrolysis products from ester cleavage) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, such as distinguishing pyrrole protons from acryloyl vinyl protons .

- Isolation and X-ray crystallography : For ambiguous cases, single-crystal X-ray analysis provides definitive structural confirmation, as demonstrated for related pyrrole derivatives .

Q. How can reaction conditions be optimized to suppress competing pathways (e.g., dimerization or polymerization of the acryloyl moiety)?

- Low-temperature reactions : Reduce radical-mediated polymerization of the acryloyl group.

- Radical inhibitors : Additives like TEMPO or hydroquinone mitigate undesired chain reactions .

- Dilute conditions : Minimize intermolecular interactions, favoring monomeric product formation .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties or binding interactions?

- Molecular docking : Screens potential biological targets (e.g., enzymes) by modeling interactions with the acryloyl and tosyl groups.

- QSPR models : Relate structural descriptors (e.g., logP, polar surface area) to solubility or permeability, aiding formulation design .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.